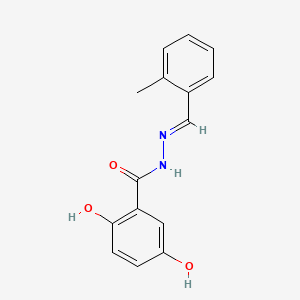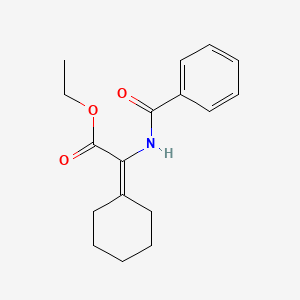![molecular formula C18H21N3O4S B4698195 N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4698195.png)
N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide
Overview
Description
N-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide, also known as FMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMPP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide is not fully understood. However, it has been suggested that N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide may act by inhibiting the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide may also act by modulating the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has also been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models. Additionally, N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has been shown to increase the levels of certain antioxidant enzymes, such as superoxide dismutase and catalase, in the brain.
Advantages and Limitations for Lab Experiments
N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide is also stable and can be stored for extended periods without degradation. However, N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide also has several limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Additionally, the mechanism of action of N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for research on N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide. One direction is to further investigate the mechanism of action of N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide and its potential therapeutic applications. Another direction is to study the safety profile of N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide and its potential side effects. Additionally, future research could focus on developing more efficient synthesis methods for N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide and its derivatives. Finally, future research could investigate the potential use of N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide in combination with other drugs for the treatment of various diseases.
Scientific Research Applications
N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, antinociceptive, and antidepressant effects in animal models. N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has also been shown to have potential as an anti-inflammatory agent. Additionally, N'-[(5-methyl-2-furyl)methylene]-1-(phenylsulfonyl)-3-piperidinecarbohydrazide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14-9-10-16(25-14)12-19-20-18(22)15-6-5-11-21(13-15)26(23,24)17-7-3-2-4-8-17/h2-4,7-10,12,15H,5-6,11,13H2,1H3,(H,20,22)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBJNSITFHTDBX-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid](/img/structure/B4698116.png)
![N-1,3-benzodioxol-5-yl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4698129.png)
![3-chloro-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4698135.png)
![2-[2-chloro-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4698143.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-2-furamide](/img/structure/B4698158.png)

![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4698168.png)

![6-({4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4698176.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,4-dinitrobenzamide](/img/structure/B4698180.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4698191.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4698203.png)

![4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4698211.png)